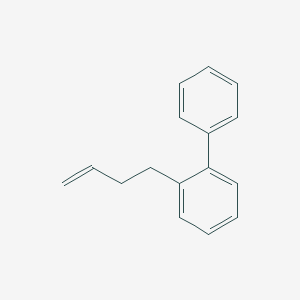

4-(2-Biphenyl)-1-butene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-but-3-enyl-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-2-3-9-14-12-7-8-13-16(14)15-10-5-4-6-11-15/h2,4-8,10-13H,1,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTSUPCKXFUGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602942 | |

| Record name | 2-(But-3-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157581-09-4 | |

| Record name | 2-(But-3-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(2-Biphenyl)-1-butene via Suzuki coupling

An In-Depth Technical Guide to the Synthesis of 4-(2-Biphenyl)-1-butene via Suzuki-Miyaura Coupling

Foreword

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, a testament to its robustness, functional group tolerance, and operational simplicity. The 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi, rightfully honored this and other palladium-catalyzed cross-couplings that have revolutionized the construction of carbon-carbon bonds.[1] This guide provides a comprehensive, field-proven perspective on the synthesis of a specific biaryl derivative, this compound, a scaffold with potential applications in medicinal chemistry and materials science.[2] We will dissect the strategic considerations, provide a detailed experimental protocol, and address common challenges, moving beyond a simple recitation of steps to explain the fundamental causality behind each choice.

The Mechanistic Core: Understanding the Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined, palladium-driven catalytic cycle. A thorough grasp of this mechanism is not merely academic; it is the foundation upon which rational troubleshooting and optimization are built. The cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4]

-

Oxidative Addition: The cycle begins with an active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halogen bond of the electrophile (2-bromobiphenyl). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[1][5] Aryl bromides are often selected as a pragmatic balance between high reactivity and cost-effective availability.

-

Transmetalation: This is the defining step where the carbon nucleophile is transferred from the organoboron reagent to the palladium center. Critically, organoboron compounds are typically unreactive on their own.[5] A base is required to activate the boronic acid or its ester into a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[1][6][7][8] This activated boronate then exchanges its organic group with the halide on the Pd(II) complex.

-

Reductive Elimination: The final step involves the two organic partners on the Pd(II) center coupling to form the new C-C bond of the desired product, this compound. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Synthesis Design

A successful synthesis is predicated on the judicious selection of reactants and conditions. Each component is chosen to maximize yield and minimize side reactions.

Reactant Selection

-

Aryl Electrophile: 2-Bromobiphenyl is the logical choice. While 2-iodobiphenyl would be more reactive, it is also more expensive and may lead to more side reactions. 2-chlorobiphenyl would require a more specialized, highly active catalyst system to achieve efficient oxidative addition.[3]

-

Organoboron Nucleophile: While but-3-en-1-ylboronic acid can be used, it is susceptible to protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source, reducing the effective concentration of the nucleophile.[10][11] A more robust and shelf-stable alternative is its pinacol ester, 2-(but-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The ester protects the boronic acid functionality, ensuring its delivery to the catalytic cycle.[5]

Catalyst, Base, and Solvent System

The interplay between the palladium source, ligand, base, and solvent dictates the reaction's efficiency.

| Component | Selection | Rationale |

| Palladium Source | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable Pd(0) source that is active out of the bottle. PdCl₂(dppf) is a stable Pd(II) precatalyst that is reduced in situ; the dppf ligand is excellent for many cross-coupling reactions.[11][12] |

| Base | K₂CO₃ or K₃PO₄ | An aqueous solution of an inorganic base is essential for activating the boronic ester to the boronate. K₂CO₃ is a standard, effective choice. K₃PO₄ is a slightly stronger base that can sometimes improve yields with more challenging substrates.[13][14] |

| Solvent System | Toluene/Ethanol/Water or Dioxane/Water | A biphasic solvent system is often optimal. Toluene or dioxane solubilizes the organic starting materials and intermediates, while water dissolves the inorganic base, facilitating the formation of the active boronate at the phase interface.[4][15] |

Validated Experimental Protocol

This protocol is designed as a self-validating system. Adherence to inert atmosphere techniques is critical, as oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black and an increase in homocoupling side products.[11]

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 2-Bromobiphenyl | 233.10 | 1.0 | 1.0 | 233 mg |

| Butenylboronic acid pinacol ester | 196.08 | 1.2 | 1.2 | 235 mg |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 (3 mol%) | 35 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 | 415 mg |

| Toluene | - | - | - | 5 mL |

| Ethanol | - | - | - | 2 mL |

| Deionized Water | - | - | - | 2 mL |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromobiphenyl (233 mg, 1.0 mmol), but-3-en-1-ylboronic acid pinacol ester (235 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

-

Catalyst and Solvent Addition: Under a positive pressure of argon, quickly add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol). Using degassed solvents, add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe. Degassing is achieved by bubbling argon through the solvents for 15-20 minutes prior to use.

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously to ensure efficient mixing between the organic and aqueous layers.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS. A typical reaction time is 12-18 hours. The disappearance of the 2-bromobiphenyl spot is a key indicator of completion.

-

Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). This removes the inorganic base and other water-soluble impurities.[4][16]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will likely contain residual catalyst byproducts. Purify the residue by flash column chromatography on silica gel, typically using a non-polar eluent system (e.g., hexanes or a 98:2 hexanes:ethyl acetate mixture), to afford this compound as a clear oil or low-melting solid.[17][18]

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct regions. Aromatic protons of the biphenyl group will appear as a complex multiplet between δ 7.20-7.60 ppm. The alkene protons will be characteristic: a multiplet for the internal proton (-CH=) around δ 5.75-5.90 ppm, and two multiplets for the terminal protons (=CH₂) between δ 4.95-5.10 ppm. The two methylene groups (-CH₂-) adjacent to the aromatic ring and the double bond will appear as multiplets around δ 2.75 ppm and δ 2.35 ppm, respectively. This is analogous to the spectrum of 4-phenyl-1-butene.[19]

-

¹³C NMR (100 MHz, CDCl₃): Key signals would include the aromatic carbons (δ 125-142 ppm), the alkene carbons (CH₂= at ~δ 115 ppm and -CH= at ~δ 138 ppm), and the two sp³ hybridized methylene carbons (~δ 35 ppm and ~δ 33 ppm).[20]

-

Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 208.31, corresponding to the molecular formula C₁₆H₁₆.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include C-H stretches for aromatic (~3050 cm⁻¹) and sp² alkene (~3080 cm⁻¹) bonds, a C=C stretch for the vinyl group (~1640 cm⁻¹), and aromatic C=C ring stretches (~1600 and 1480 cm⁻¹).[21]

Troubleshooting Guide

Even robust reactions can present challenges. A logical, mechanism-based approach to troubleshooting is key.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized). 2. Insufficiently degassed solvents. 3. Poor quality boronic ester (hydrolyzed). | 1. Use fresh catalyst and ensure rigorous inert atmosphere technique. 2. Degas all solvents thoroughly with argon prior to use. 3. Use a fresh, high-purity boronic ester. |

| Significant Homocoupling | 1. Presence of oxygen deactivating the catalyst. 2. Reaction temperature too high. | 1. Improve inerting and degassing procedures.[11] 2. Lower the reaction temperature to 80-85 °C and monitor for progress. |

| Protodeboronation | 1. Boronic ester is unstable under the conditions. 2. Prolonged reaction time at high temperature. | 1. Use a milder base (e.g., CsF) or anhydrous conditions if possible. 2. Monitor the reaction closely and stop it once the starting material is consumed.[10] |

| Difficulty in Purification | 1. Product co-elutes with starting material or byproducts. 2. Residual palladium compounds present. | 1. Optimize the eluent system for column chromatography (try different solvent polarities). 2. After workup, filter the crude organic solution through a small plug of Celite or silica to adsorb palladium residues.[16][17] |

Conclusion

The Suzuki-Miyaura coupling provides a powerful and highly adaptable platform for the synthesis of this compound. Success hinges on a foundational understanding of the catalytic cycle, which informs the strategic selection of reagents and the meticulous execution of the experimental protocol. By prioritizing high-purity reagents, maintaining a strictly inert atmosphere, and applying a logical approach to purification and analysis, this method delivers the target compound efficiently and reliably, underscoring its value in the modern synthetic chemist's toolkit.

References

-

Wikipedia. Suzuki reaction. [Link]

-

Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

Couto, M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Bumagin, N. A., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

-

Scrivanti, A., et al. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry. [Link]

-

The Suzuki Reaction. (2014). The Suzuki Reaction. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

-

Xu, G., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

-

Myers, A. G. Research Group. The Suzuki Reaction. [Link]

-

ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]

-

NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]

-

Old, D. W., et al. (1998). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

-

Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.... Journal of the American Chemical Society. [Link]

-

IJpeij, E. G., et al. (2002). A Suzuki Coupling Based Route to 2,2′-Bis(2-indenyl)biphenyl Derivatives. The Journal of Organic Chemistry. [Link]

-

Krüger, T., et al. (2020). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ChemistryOpen. [Link]

-

AIST. Spectral Database for Organic Compounds, SDBS. [Link]

-

Ahmed, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.... Molecules. [Link]

-

ResearchGate. 1 H NMR spectrum of 4-phenyl-3-buten-2-one in methanol-d 3 recorded at 300 MHz. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scilit.com [scilit.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Yoneda Labs [yonedalabs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]

- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. 4-Phenyl-1-butene (768-56-9) 1H NMR [m.chemicalbook.com]

- 20. rsc.org [rsc.org]

- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Biphenyl)-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Biphenyl)-1-butene is an organic compound featuring a 1-butene chain attached to the 2-position of a biphenyl group.[1] This structural arrangement, combining a rigid aromatic biphenyl scaffold with a versatile alkene functional group, makes it a molecule of significant interest in synthetic and medicinal chemistry.[1] Biphenyl derivatives are integral components in a wide array of pharmacologically active agents, advanced materials, and ligands for catalysis.[1][2] The biphenyl core provides a stable, aromatic framework that can be strategically functionalized, while the butene chain offers a reactive site for various chemical transformations.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, details established analytical methodologies for its characterization, and discusses its synthesis and potential applications, thereby serving as a vital resource for professionals in research and drug development.

Chemical Identity and Structure

The fundamental identity of a compound is rooted in its structure and nomenclature. This compound is systematically named based on IUPAC conventions, which provide an unambiguous descriptor of its molecular architecture.

-

IUPAC Name: 1-(but-3-en-1-yl)-2-phenylbenzene[1]

-

Synonyms: 4-(o-biphenyl)but-1-ene, 4-(2-Biphenylyl)-1-butene

-

CAS Number: 157581-09-4[1]

The molecule consists of a biphenyl system where two phenyl rings are connected by a single bond. The ortho-position of one of these rings is substituted with a 1-butene chain. The rotation around the single bond connecting the phenyl rings is a key feature of biphenyl compounds, which can lead to atropisomerism in appropriately substituted derivatives.[4][5]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and are critical for designing experimental protocols, from synthesis and purification to formulation and analytical characterization. While specific experimental data for this compound is sparse in publicly available literature, properties can be predicted based on its structural analogs, such as 4-phenyl-1-butene and biphenyl itself.

Table 1: Key Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted/Inferred) | 4-Phenyl-1-butene (Reference) | Biphenyl (Reference) |

| Appearance | Colorless oil or low-melting solid | Colorless liquid | White solid[5] |

| Boiling Point | > 177 °C | 175-177 °C[6] | 255 °C |

| Melting Point | < 69 °C | -70 °C[6] | 69.2 °C[5] |

| Density | ~0.9-1.0 g/mL | 0.88 g/mL at 25 °C | 1.04 g/cm³ |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Toluene, Chloroform, Ethyl Acetate) | Insoluble in water; Soluble in organic solvents | Insoluble in water; Soluble in organic solvents[5] |

| Refractive Index | ~1.5-1.6 | n20/D 1.507 | 1.588 |

Causality Behind Properties: The large, nonpolar aromatic structure of this compound results in its hydrophobicity and solubility in organic solvents. The biphenyl group significantly increases the boiling point compared to its single-ring analog, 4-phenyl-1-butene, due to increased molecular weight and van der Waals forces.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. The expected spectral data for this compound are outlined below, based on the analysis of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the biphenyl group (typically in the 7.0-8.0 ppm range), the vinylic protons of the butene chain (~4.9-5.9 ppm), and the aliphatic protons of the ethyl bridge (~2.3-2.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (around 120-145 ppm), the alkene carbons (~115 and ~138 ppm), and the aliphatic carbons (~30-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Table 2: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3030 | Medium | C-H stretch (Aromatic & Vinylic) |

| ~2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~1640 | Medium | C=C stretch (Alkene) |

| ~1600, 1480 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~990, 910 | Strong | =C-H bend (Out-of-plane, Alkene) |

| ~750 | Strong | C-H bend (Ortho-disubstituted Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Molecular Ion Peak ([M]⁺): Expected at m/z = 208.

-

Fragmentation Pattern: Common fragmentation would involve the loss of alkyl fragments from the butene chain and potentially cleavage at the biphenyl linkage, though the biphenyl core itself is quite stable.[7] The base peak would likely correspond to a stable carbocation formed after initial fragmentation.

Synthesis and Reactivity

Understanding the synthesis of this compound is crucial for its availability in research. A common and effective method for creating the C-C bond between an aryl group and an alkyl chain is through cross-coupling reactions.

Synthetic Protocol: Suzuki Coupling

A plausible synthetic route involves a Suzuki cross-coupling reaction, a powerful method for forming C-C bonds.[2]

Step-by-Step Protocol:

-

Reactant Preparation: 2-Bromobiphenyl and 4-butenylboronic acid pinacol ester are chosen as coupling partners.

-

Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is used in conjunction with a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is typically used.

-

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., Nitrogen or Argon) for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography on silica gel.

Caption: A typical workflow for the synthesis of this compound via Suzuki coupling.

Chemical Reactivity

The reactivity of this compound is dominated by the alkene functional group. It can undergo a variety of addition reactions:

-

Hydrogenation: Reduction of the double bond to form 4-(2-Biphenyl)-butane.

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

-

Hydrohalogenation: Addition of H-X (e.g., HBr, HCl) following Markovnikov's rule.

-

Oxidation: Can be cleaved by strong oxidizing agents like ozone (ozonolysis) or converted to a diol with osmium tetroxide.

Analytical Methodologies

For drug development and quality control, robust analytical methods are essential to determine the purity and concentration of the compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of biphenyl derivatives.[8]

Typical HPLC Method:

-

Stationary Phase: A biphenyl or C18 reversed-phase column is highly effective. Biphenyl phases can offer unique selectivity for aromatic compounds through π-π interactions.[8]

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used.

-

Detection: UV detection is suitable, with monitoring at a wavelength where the biphenyl chromophore absorbs strongly (e.g., ~254 nm).

-

Validation: The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Caption: Logical workflow for the analytical characterization of this compound by HPLC.

Qualitative Tests

Simple chemical tests can indicate the presence of the alkene functionality.

-

Baeyer's Test: Addition of a cold, dilute potassium permanganate (KMnO₄) solution. A positive test (disappearance of the purple color and formation of a brown precipitate) indicates the presence of an unsaturated C=C bond.[9]

-

Bromine Water Test: Decolorization of a reddish-brown bromine water solution upon addition to the sample also signifies unsaturation.[9]

Applications and Relevance in Drug Development

The biphenyl moiety is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] Its rigid nature allows it to position substituents in well-defined orientations for optimal interaction with biological targets. The butene tail of this compound serves as a versatile synthetic handle, allowing for its incorporation into larger, more complex molecules through reactions at the double bond. This makes it a valuable building block for creating libraries of novel compounds for drug discovery screening.[1]

Safety and Handling

-

Hazards: Assumed to be a flammable liquid. May cause skin and eye irritation. Potentially harmful if swallowed or inhaled.[10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.[10]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate in various fields, particularly in the development of new pharmaceuticals and materials. Its physicochemical properties are dictated by the combination of a bulky, aromatic biphenyl core and a reactive alkene chain. This guide has provided a detailed overview of its chemical identity, predicted properties, spectroscopic profile, and analytical methodologies. By synthesizing established chemical principles with practical protocols, this document serves as a foundational resource for scientists and researchers aiming to work with and explore the applications of this versatile molecule.

References

-

National Center for Biotechnology Information. (n.d.). 4,4-Diphenyl-1-butene. PubChem Compound Database. Retrieved from [Link]

-

Shollenberger, D., & Cramer, H. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from [Link]

-

Stenutz, R. (n.d.). 4-phenyl-1-butene. Stenutz. Retrieved from [Link]

-

Gelest, Inc. (2016). Safety Data Sheet: 4-PHENYL-1-BUTENE. Retrieved from [Link]

-

Mohammad, I., & Naqui, J.S. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Retrieved from [Link]

-

Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]

-

PharmaGuideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of but-1-ene. Retrieved from [Link]

-

El-Mekabaty, A., & Mohamed, W. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18359-18391. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,4-Diphenyl-1-butene | C16H16 | CID 11830650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 5. Biphenyl - Wikipedia [en.wikipedia.org]

- 6. 4-phenyl-1-butene [stenutz.eu]

- 7. mass spectrum of but-1-ene C4H8 CH3CH2CH=CH3 fragmentation pattern of m/z m/e ions for analysis and identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. iscnagpur.ac.in [iscnagpur.ac.in]

- 10. gelest.com [gelest.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(2-Biphenyl)-1-butene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(2-biphenyl)-1-butene. The content herein is structured to deliver not only the spectral data but also the underlying scientific rationale for peak assignments and experimental considerations, ensuring a deeper understanding for researchers in synthetic chemistry, medicinal chemistry, and drug development.

Introduction: The Structural Significance of this compound

This compound is a valuable organic molecule characterized by its biphenyl moiety linked to a butene chain. This structural motif is of interest in medicinal chemistry and materials science due to the conformational flexibility and potential for π-π stacking interactions conferred by the biphenyl group, coupled with the reactive butene functionality. Accurate structural elucidation via NMR spectroscopy is paramount for confirming its identity and purity, which are critical prerequisites for any subsequent application.

¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The chemical shifts (δ), multiplicities, coupling constants (J), and integral values are key to assigning each proton to its specific location.

Table 1: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integral | Assignment |

| 7.58 | d | 7.5 | 2H | Biphenyl H |

| 7.41 | t | 7.5 | 2H | Biphenyl H |

| 7.32 | t | 7.5 | 1H | Biphenyl H |

| 7.25 - 7.15 | m | - | 4H | Biphenyl H |

| 5.75 | ddt | 17.0, 10.0, 7.0 | 1H | =CH- |

| 5.03 | d | 17.0 | 1H | =CH₂ (trans) |

| 4.98 | d | 10.0 | 1H | =CH₂ (cis) |

| 2.78 | t | 7.5 | 2H | Ar-CH₂- |

| 2.35 | q | 7.2 | 2H | -CH₂-CH= |

Expert Analysis of the ¹H NMR Spectrum:

-

Aromatic Region (7.58 - 7.15 ppm): The complex multiplet patterns in this region are characteristic of the nine protons of the biphenyl group. The downfield shifts are a result of the deshielding effect of the aromatic ring currents. The distinct signals at 7.58, 7.41, and 7.32 ppm can be assigned to the protons of one of the phenyl rings, while the multiplet between 7.25 and 7.15 ppm corresponds to the protons of the second phenyl ring.

-

Olefinic Region (5.75 - 4.98 ppm): The vinyl group protons give rise to three distinct signals. The proton at 5.75 ppm (=CH-) exhibits a complex ddt (doublet of doublets of triplets) pattern due to coupling with the terminal vinyl protons and the adjacent methylene group. The two terminal vinyl protons (=CH₂) at 5.03 and 4.98 ppm appear as doublets, with large geminal coupling constants characteristic of trans and cis relationships, respectively, to the =CH- proton.

-

Aliphatic Region (2.78 - 2.35 ppm): The two methylene groups appear as a triplet at 2.78 ppm (Ar-CH₂-) and a quartet at 2.35 ppm (-CH₂-CH=). The triplet arises from coupling to the adjacent methylene group, while the quartet is a result of coupling to the adjacent vinyl proton and the other methylene group.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment.

Table 2: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 141.8 | Aromatic C |

| 141.2 | Aromatic C |

| 138.5 | =CH- |

| 129.4 | Aromatic CH |

| 128.6 | Aromatic CH |

| 128.3 | Aromatic CH |

| 127.2 | Aromatic CH |

| 126.8 | Aromatic CH |

| 125.8 | Aromatic CH |

| 115.0 | =CH₂ |

| 35.8 | Ar-CH₂- |

| 35.4 | -CH₂-CH= |

Expert Analysis of the ¹³C NMR Spectrum:

-

Aromatic Region (141.8 - 125.8 ppm): The signals in this region correspond to the twelve carbon atoms of the biphenyl moiety. The two quaternary carbons are observed at 141.8 and 141.2 ppm. The remaining signals are attributed to the protonated aromatic carbons.

-

Olefinic Region (138.5 - 115.0 ppm): The two olefinic carbons are observed at 138.5 ppm (=CH-) and 115.0 ppm (=CH₂). The downfield shift of the =CH- carbon is consistent with its substitution pattern.

-

Aliphatic Region (35.8 - 35.4 ppm): The two methylene carbons are found at 35.8 ppm (Ar-CH₂-) and 35.4 ppm (-CH₂-CH=), which is in the expected range for sp³ hybridized carbons adjacent to an aromatic ring and a double bond, respectively.

Experimental Protocol: NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate spectral interpretation.

Step 1: Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

Step 2: Instrument Setup

-

Use a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

Step 3: ¹H NMR Acquisition

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual CHCl₃ signal at 7.26 ppm.

Step 4: ¹³C NMR Acquisition

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the CDCl₃ signal at 77.16 ppm.

Visualizing Molecular Connectivity

The following diagram illustrates the structure of this compound and the key through-bond correlations that are fundamental to the NMR assignments.

Caption: Structure of this compound with atom numbering.

Trustworthiness and Self-Validating Systems

The presented NMR data is cross-validated. The number of signals in both the ¹H and ¹³C spectra corresponds to the number of chemically non-equivalent protons and carbons in the proposed structure. Furthermore, the multiplicities and coupling constants in the ¹H spectrum are consistent with the connectivity of the atoms. For ultimate confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively map out the ¹H-¹H and ¹H-¹³C correlations, respectively.

Conclusion

The comprehensive ¹H and ¹³C NMR spectral data and their detailed analysis presented in this guide provide an authoritative and trustworthy resource for the structural confirmation of this compound. By following the outlined experimental protocols and understanding the rationale behind the spectral assignments, researchers can confidently identify this compound and proceed with their scientific investigations.

References

-

Spectral Database for Organic Compounds (SDBS). This compound. [Link]

Starting materials for Grignard synthesis of biphenyl butene derivatives

An In-Depth Technical Guide to the Starting Materials for Grignard-Based Synthesis of Biphenyl Butene Derivatives

Introduction: The Strategic Importance of Biphenyl Butene Scaffolds

Biphenyl derivatives are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced organic materials.[1][2] The incorporation of an unsaturated butene chain introduces a valuable site for further chemical modification and can significantly influence the molecule's steric and electronic properties. The synthesis of biphenyl butene derivatives, which merge these two key fragments, provides access to a rich chemical space for drug discovery and materials science.

Among the most robust and versatile methods for constructing the pivotal carbon-carbon bond that links the biphenyl and butene moieties is the transition metal-catalyzed cross-coupling of a Grignard reagent with an organic halide. This guide, intended for researchers and drug development professionals, provides a detailed examination of the critical starting materials required for this synthesis, focusing on the underlying principles that govern their selection and use. We will delve into the preparation of the necessary Grignard reagents, the choice of the electrophilic coupling partner, and the catalytic systems that unite them, with an emphasis on the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Core Principle: A Grignard-Centric Cross-Coupling Strategy

The synthesis of a biphenyl butene derivative, such as 4-(biphenyl-4-yl)-1-butene, is most effectively achieved through a Kumada cross-coupling reaction.[3][4] This reaction creates a C(sp²)-C(sp³) bond by coupling an aryl Grignard reagent (the nucleophile) with an alkenyl halide (the electrophile) in the presence of a nickel or palladium catalyst.[3][5] The overall strategy is a convergent synthesis, where two key fragments are prepared separately and then joined in a final, powerful bond-forming step.

The selection and preparation of the starting materials for each fragment are paramount and dictate the success, efficiency, and scalability of the entire synthetic route.

Part I: The Nucleophilic Partner — The Biphenyl Grignard Reagent

The heart of the synthesis is the Grignard reagent, an organomagnesium halide (R-MgX) that acts as a potent carbon nucleophile.[6] For our target molecule, this reagent must be derived from a biphenyl halide.

Precursor Selection: Halobiphenyls

The primary starting material for the Grignard reagent is a halogenated biphenyl, typically a bromobiphenyl or iodobiphenyl.

-

Aryl Halide (Ar-X) Reactivity: The choice of halogen is a trade-off between reactivity and cost. The reactivity for oxidative insertion of magnesium follows the trend: I > Br > Cl .[3]

-

Iodobiphenyls: Are the most reactive and are excellent for ensuring reaction initiation, but they are also the most expensive and have a higher molecular weight.

-

Bromobiphenyls: Represent the optimal balance of high reactivity and moderate cost.[7] 4-Bromobiphenyl is a common and commercially available starting point.

-

Chlorobiphenyls: Are the most cost-effective but are significantly less reactive. Their use often requires more forcing conditions or specialized catalysts, making them less common for laboratory-scale synthesis unless cost is the primary driver.[4][8]

-

Magnesium Activation: Overcoming the Passivation Layer

Commercial magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.[6][9] This layer must be disrupted to expose the reactive metal surface.

-

Mechanical Methods: In-situ crushing of magnesium pieces or vigorous stirring can physically break the oxide layer.[6]

-

Chemical Activators: Small amounts of an activating agent are typically used to initiate the reaction. Common choices include:

-

Iodine (I₂): A few crystals of iodine are often added. The iodine reacts with the magnesium surface, and the disappearance of its characteristic brown color is a visual indicator of reaction initiation.[9][10]

-

1,2-Dibromoethane: This is a highly effective activator. Its reaction with magnesium produces ethylene gas, and the resulting bubbles provide a clear sign that the magnesium is active and the reaction is ready to proceed.[6][11]

-

The Solvent: A Critical Stabilizing Role

The choice of solvent is non-negotiable: it must be an anhydrous ether .[12][13] Protic solvents like water or alcohols will instantly quench the Grignard reagent in an acid-base reaction, completely halting the synthesis.[13][14]

-

Diethyl Ether (Et₂O): The traditional solvent for Grignard reactions. Its high vapor pressure helps to maintain an inert atmosphere over the reaction, but its low boiling point (34.6 °C) can limit the reaction temperature.[13]

-

Tetrahydrofuran (THF): A more polar ether that is often the solvent of choice.[14] It is better at solvating and stabilizing the Grignard reagent, which exists in a dynamic equilibrium (the Schlenk equilibrium) between RMgX and R₂Mg + MgX₂.[6] Its higher boiling point (66 °C) allows for a greater temperature range for both reagent formation and the subsequent coupling step.[13]

The ether solvent molecules coordinate to the magnesium center, forming a Lewis acid-base complex that stabilizes the reagent in solution.[14]

Caption: Formation of the Biphenyl Grignard Reagent.

Part II: The Electrophilic Partner — Halobutene Derivatives

With the nucleophilic biphenyl Grignard reagent prepared, the next key starting material is the electrophilic butene fragment, which must contain a leaving group susceptible to nucleophilic attack.

Precursor Selection: Halobutenes

The most common and effective electrophiles for this purpose are butenyl halides.

-

4-Bromo-1-butene: A readily available and highly suitable starting material. The bromide is an excellent leaving group for nickel- and palladium-catalyzed cross-coupling reactions.

-

4-Chloro-1-butene: A more economical option, though its lower reactivity may necessitate more active catalysts or higher reaction temperatures.

-

Butenyl Tosylates/Mesylates: While halides are most common, other derivatives with good leaving groups, such as tosylates, can also be used, particularly in nickel-catalyzed systems.[15]

The double bond's position is crucial. Using a 1-butene derivative ensures the final product has a terminal double bond, a valuable handle for subsequent chemical transformations like polymerization or hydroboration-oxidation.

Part III: The Catalytic Cross-Coupling (Kumada Coupling)

The final step is the union of the nucleophilic Grignard reagent and the electrophilic halobutene, a reaction that does not proceed efficiently without a transition metal catalyst. The Kumada coupling is the archetypal cross-coupling of a Grignard reagent with an organic halide.[3][5]

Catalyst Selection: Nickel, Palladium, and Iron

-

Nickel Catalysts: Nickel complexes are highly effective and generally less expensive than their palladium counterparts.[4] Common catalyst precursors include NiCl₂ complexed with phosphine ligands, such as NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane).[5] Nickel is particularly adept at activating less reactive halides like chlorides.[3]

-

Palladium Catalysts: Palladium catalysts, such as Pd(PPh₃)₄ , are also extremely effective and often show broad functional group tolerance, though they are more expensive.[16] The catalytic cycle is well-understood and highly reliable.[3]

-

Iron Catalysts: In recent years, iron-based catalysts like Fe(acac)₃ have emerged as cheap, abundant, and environmentally benign alternatives.[17][18] They can promote the cross-coupling of Grignard reagents with high efficiency under mild conditions.[6][17]

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle explains why the reaction works and how it can be optimized. The cycle involves three key steps:

-

Oxidative Addition: The low-valent metal catalyst (e.g., Ni(0) or Pd(0)) inserts into the carbon-halogen bond of the butenyl halide, forming a new organometallic complex.[3][5]

-

Transmetalation: The biphenyl group is transferred from the Grignard reagent to the metal center, displacing the halide and forming a di-organometallic intermediate.[3]

-

Reductive Elimination: The two organic fragments (biphenyl and butenyl) are ejected from the metal center as the final coupled product. This step regenerates the low-valent catalyst, allowing it to re-enter the cycle.[3][5]

Caption: Simplified Catalytic Cycle for Kumada Coupling.

Experimental Protocol: Synthesis of 4-(Biphenyl-4-yl)-1-butene

This protocol provides a representative, step-by-step methodology. Crucially, all glassware must be oven- or flame-dried immediately before use, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to exclude moisture and oxygen. [13][19]

Part A: Preparation of Biphenyl-4-ylmagnesium Bromide

-

Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask.

-

Reagent Charging: To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine.[10]

-

Initiation: Add a small volume of anhydrous THF to just cover the magnesium. In the dropping funnel, place a solution of 4-bromobiphenyl (1.0 eq.) in anhydrous THF.

-

Formation: Add a small portion (~5-10%) of the 4-bromobiphenyl solution to the magnesium. The reaction is initiated when the iodine color fades and gentle bubbling or refluxing begins.[10] If it does not start, gentle warming with a heat gun may be required.[7]

-

Addition: Once initiated, add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux. Slow addition helps to minimize the formation of the homocoupled biphenyl-biphenyl byproduct (Wurtz coupling).[10][20]

-

Completion: After the addition is complete, continue stirring the grey, cloudy solution for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent is used directly in the next step.

Part B: Catalytic Cross-Coupling

-

Catalyst Addition: To a separate, inert-atmosphere flask, add the catalyst (e.g., NiCl₂(dppp), 1-2 mol%).

-

Reagent Addition: Add a solution of 4-bromo-1-butene (1.0-1.1 eq.) in anhydrous THF to the catalyst-containing flask.

-

Coupling Reaction: Cool the catalyst/halide mixture in an ice bath. Transfer the prepared Grignard reagent from Part A to the dropping funnel and add it dropwise to the stirred catalyst/halide mixture.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 2-12 h). The reaction progress can be monitored by TLC or GC-MS.

-

Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[9] Transfer the mixture to a separatory funnel, extract the aqueous layer with diethyl ether or ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel to yield the pure biphenyl butene derivative.

Data Summary: Starting Material Considerations

The following table summarizes the key choices for starting materials and their implications for the synthesis.

| Component | Starting Material Choices | Key Considerations |

| Grignard Precursor | 4-Iodobiphenyl | Highest reactivity, highest cost. |

| 4-Bromobiphenyl | Recommended: Excellent balance of reactivity and cost.[7] | |

| 4-Chlorobiphenyl | Low cost, low reactivity; requires more active catalysts.[4] | |

| Electrophile | 4-Bromo-1-butene | Recommended: Good leaving group, readily available. |

| 4-Chloro-1-butene | More economical, less reactive than the bromide. | |

| 4-Tosylo-1-butene | Effective alternative, especially with nickel catalysts.[15] | |

| Catalyst | NiCl₂(dppp) / Ni(acac)₂ | Cost-effective, excellent for C-Br and C-Cl activation.[3][5] |

| Pd(PPh₃)₄ / PdCl₂(dppf) | High reliability, often broader functional group tolerance, higher cost.[3][16] | |

| Fe(acac)₃ | Environmentally benign, very low cost, excellent activity.[6][17] | |

| Solvent | Tetrahydrofuran (THF) | Recommended: Good solvating power, wider temperature range.[13] |

| Diethyl Ether (Et₂O) | Traditional choice, lower boiling point.[13] |

Conclusion

The successful Grignard-based synthesis of biphenyl butene derivatives is not merely a matter of following a recipe; it is a process of rational design based on a firm understanding of the starting materials. The optimal pathway balances the reactivity of the halobiphenyl precursor, the choice of the butenyl electrophile, and the selection of an appropriate transition metal catalyst. For routine, laboratory-scale synthesis, the use of 4-bromobiphenyl to generate the Grignard reagent in THF, coupled with 4-bromo-1-butene in the presence of a nickel or iron catalyst, represents a robust, efficient, and economically sound strategy. By carefully controlling reaction conditions, particularly by ensuring strict exclusion of moisture, and by making informed choices about each component, researchers can reliably access these valuable molecular scaffolds for further exploration in drug development and materials science.

References

-

Fürstner, A., et al. (2007). Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes. ResearchGate. Available at: [Link]

-

AdiChemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. AdiChemistry. Available at: [Link]

-

Khan Academy. (2019). making Grignard reagents. YouTube. Available at: [Link]

-

Terao, J., & Kambe, N. (2008). Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes with π-Carbon Ligand(s). Accounts of Chemical Research, 41(11), 1545-1554. Available at: [Link]

-

Wikipedia. (n.d.). Grignard reagent. Wikipedia. Available at: [Link]

-

Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Organic Syntheses Procedure. Available at: [Link]

-

Quora. (2022). What is the best solvent for making a Grignard Reagent?. Quora. Available at: [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

-

PubMed. (2008). Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Kumada coupling. Wikipedia. Available at: [Link]

-

Itami, K., et al. (2005). Iron-Catalyzed Cross-Coupling of Alkenyl Sulfides with Grignard Reagents. Organic Letters, 7(5), 819-822. Available at: [Link]

-

Kambe, N., et al. (2002). Cross-coupling of alkyl halides with Grignard reagents using nickel and palladium complexes bearing η3-allyl ligand as catalysts. Chemical Communications. Available at: [Link]

-

Terao, J., et al. (2006). Transition Metal-Catalyzed C–C Bond Formation Reactions Using Alkyl Halides. Bulletin of the Chemical Society of Japan, 79(5), 663-676. Available at: [Link]

-

ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. ResearchGate. Available at: [Link]

-

RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

-

ACG Publications. (n.d.). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. ACG Publications. Available at: [Link]

-

ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. ResearchGate. Available at: [Link]

-

DOKUMEN.PUB. (n.d.). Grignard Reagents and Transition Metal Catalysts: Formation of C-C Bonds by Cross-Coupling. DOKUMEN.PUB. Available at: [Link]

-

JoVE. (2017). Video: Grignard Reagent Preparation and Grignard Reaction. JoVE. Available at: [https://www.jove.com/v/5523 procedimiento/grignard-reagent-preparation-and-grignard-reaction]([Link] procedimiento/grignard-reagent-preparation-and-grignard-reaction)

-

ResearchGate. (n.d.). Synthesis of Biphenyls. ResearchGate. Available at: [Link]

-

Rem, E. (2017). Experiment 9: Grignard Reagents. Preparation of triphenylmethanol. Medium. Available at: [Link]

- Google Patents. (n.d.). US3597488A - Process for making grignard reagents. Google Patents.

-

Wiley Online Library. (n.d.). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. Angewandte Chemie. Available at: [Link]

-

YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Available at: [Link]

-

ACS Publications. (n.d.). Iron-Catalyzed Oxidative Homo-Coupling of Aryl Grignard Reagents. The Journal of Organic Chemistry. Available at: [Link]

-

National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. Available at: [Link]

-

ResearchGate. (n.d.). Recent Advances of Biphenylene: Synthesis, Reactions and Uses. ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). Cross-Coupling Reaction of Allylic Ethers with Aryl Grignard Reagents Catalyzed by a Nickel Pincer Complex. PMC. Available at: [Link]

- Google Patents. (n.d.). EP0606065A1 - Method for the preparation of biphenyl derivatives. Google Patents.

-

Study.com. (n.d.). How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions?. Study.com. Available at: [Link]

-

RSC Publishing. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

-

Scite. (n.d.). Recent Advances of Biphenylene: Synthesis, Reactions and Uses. Scite. Available at: [Link]

-

Semantic Scholar. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar. Available at: [Link]

-

Organic Syntheses. (n.d.). 3-methyl-3-phenyl-1-pentene. Organic Syntheses Procedure. Available at: [Link]

-

Organic Syntheses. (n.d.). 10. Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Kumada coupling - Wikipedia [en.wikipedia.org]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Grignard reagent - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. quora.com [quora.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. adichemistry.com [adichemistry.com]

- 15. Cross-coupling of alkyl halides with Grignard reagents using nickel and palladium complexes bearing η3-allyl ligand as catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. dokumen.pub [dokumen.pub]

- 17. researchgate.net [researchgate.net]

- 18. acgpubs.org [acgpubs.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Palladium-Catalyzed Synthesis of Biphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl motif is a cornerstone in modern drug discovery and materials science, lending crucial structural and electronic properties to a vast array of functional molecules. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for the construction of the C-C bond that defines these compounds. This guide provides an in-depth exploration of the core mechanistic principles governing these transformations. We will dissect the fundamental catalytic cycle—oxidative addition, transmetalation, and reductive elimination—and examine the nuances of the most prominent named reactions, including the Suzuki-Miyaura, Stille, and Negishi couplings. By understanding the causality behind experimental choices, from ligand and base selection to the deployment of advanced precatalysts, researchers can move from routine application to rational optimization and innovation.

Introduction: The Ubiquity of Biphenyls and the Power of Palladium

The synthesis of unsymmetrical biaryls has long been a challenge in organic chemistry. Traditional methods often lacked the efficiency, selectivity, and functional group tolerance required for complex molecule synthesis. The advent of palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, fundamentally changed the landscape.[1] These reactions provide a robust and predictable platform for forging C(sp²)-C(sp²) bonds, making the synthesis of complex biphenyls routine.[2][3]

The significance of these methods cannot be overstated. In pharmaceutical development, the biphenyl scaffold is a privileged structure, appearing in blockbuster drugs such as Valsartan (antihypertensive) and Telmisartan (angiotensin II receptor blocker). In materials science, biphenyl-containing polymers are integral to the development of organic light-emitting diodes (OLEDs) and other advanced electronic materials. The precision and reliability of palladium catalysis are central to the production of these high-value compounds.[4]

The Unified Catalytic Cycle: A Three-Act Play

At the heart of most palladium-catalyzed biphenyl syntheses is a catalytic cycle involving the Pd(0)/Pd(II) redox couple.[5] This cycle can be universally described by three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7] Efficient generation of the active, phosphine-ligated Pd(0) species is key to initiating this cycle.[8]

dot digraph "Palladium_Catalytic_Cycle" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Fig. 1: The Unified Palladium Catalytic Cycle", labelloc=b, labeljust=c, fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124"];

// Nodes Pd0 [label="LₙPd(0)", fillcolor="#4285F4"]; OxAdd [label="Oxidative Addition\n(Ar-X)", fillcolor="#34A853"]; PdII_Intermediate [label="LₙPd(II)(Ar)(X)", fillcolor="#EA4335"]; Transmetalation [label="Transmetalation\n(Ar'-M)", fillcolor="#34A853"]; PdII_Diaryl [label="LₙPd(II)(Ar)(Ar')", fillcolor="#EA4335"]; RedElim [label="Reductive Elimination", fillcolor="#34A853"]; Product [label="Ar-Ar'", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" Ar-X"]; OxAdd -> PdII_Intermediate; PdII_Intermediate -> Transmetalation [label=" Ar'-M"]; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; } endom Caption: The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Act I: Oxidative Addition

The cycle begins with the active catalyst, a low-valent Pd(0) complex, typically coordinated to phosphine or N-heterocyclic carbene (NHC) ligands. This electron-rich metal center reacts with an aryl halide (or pseudohalide, like a triflate), inserting itself into the carbon-halogen bond.[9][10] This process, known as oxidative addition, increases the palladium's oxidation state from 0 to +2 and its coordination number by two, forming a square planar Pd(II) intermediate.[9][11]

-

Causality: The rate of oxidative addition is highly dependent on the nature of the halide (I > Br > Cl >> F) and the electronic properties of the aryl group. Electron-withdrawing groups on the aryl halide accelerate the reaction, while electron-donating groups slow it down. The choice of ligand is also critical; electron-rich, bulky ligands promote oxidative addition by stabilizing the resulting Pd(II) center and facilitating the initial coordination of the aryl halide.[2]

Act II: Transmetalation

Following oxidative addition, the second coupling partner—an organometallic reagent (Ar'-M)—is introduced. In the transmetalation step, the aryl group (Ar') from the organometallic reagent is transferred to the palladium center, displacing the halide.[1][6] This forms a diorganopalladium(II) complex, bringing both aryl groups destined for coupling into the coordination sphere of the same palladium atom.[1]

-

Causality: This step is the most variable among the different named reactions and dictates the choice of organometallic reagent. The efficiency of transmetalation depends on the metal (M) and the ligands on both the palladium and the organometallic reagent. For some reactions, like the Suzuki-Miyaura coupling, an activating agent (a base) is required to facilitate this transfer.[12]

Act III: Reductive Elimination

The final, irreversible step is reductive elimination. The two aryl groups on the Pd(II) center couple to form the desired biphenyl product (Ar-Ar').[10] This process reduces the palladium's oxidation state back to 0 and regenerates the active catalyst, which can then re-enter the cycle.[1][10]

-

Causality: For reductive elimination to occur, the two aryl groups must be positioned cis (adjacent) to each other in the square planar complex.[10] Bulky ligands can promote this step by creating steric strain that is relieved upon formation of the product. The electronic nature of the ligands also plays a role, with more electron-donating ligands generally accelerating the final C-C bond formation.

Key Cross-Coupling Reactions for Biphenyl Synthesis

While the overall cycle is conserved, the specific nature of the transmetalation step defines the major named reactions used for biphenyl synthesis.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions and the use of generally stable, low-toxicity organoboron reagents (boronic acids or esters).[5][13]

-

Mechanism: The key difference in the Suzuki mechanism is the activation of the organoboron species by a base.[12] The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic "ate" complex, [Ar'B(OH)₃]⁻. This boronate is then competent to undergo transmetalation with the Pd(II)-halide complex.[12]

dot digraph "Suzuki_Miyaura_Cycle" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Fig. 2: The Suzuki-Miyaura Coupling Cycle", labelloc=b, labeljust=c, fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124"];

// Nodes Pd0 [label="L₂Pd(0)", fillcolor="#4285F4"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_ArX [label="trans-L₂Pd(II)(Ar)(X)", fillcolor="#EA4335"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diaryl [label="cis-L₂Pd(II)(Ar)(Ar')", fillcolor="#EA4335"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; BoronicAcid [label="Ar'B(OH)₂", shape=invhouse, fillcolor="#34A853"]; Base [label="Base (e.g., OH⁻)", shape=invhouse, fillcolor="#34A853"]; Boronate [label="[Ar'B(OH)₃]⁻", shape=invhouse, fillcolor="#34A853"];

// Edges Pd0 -> OxAdd [label=" Ar-X"]; OxAdd -> PdII_ArX; BoronicAcid -> Boronate [label=" + Base"]; PdII_ArX -> Transmetalation [label=" + [Ar'B(OH)₃]⁻\n- X⁻, - B(OH)₃"]; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [style=dashed]; } endom Caption: Base activation is a key feature of the Suzuki-Miyaura transmetalation step.

The Stille Coupling

The Stille reaction employs organotin (stannane) reagents.[14] A major advantage is the high functional group tolerance of organostannanes, which are generally inert to water, air, and mild acids or bases.[14] However, the primary drawback is the high toxicity of tin compounds and the difficulty in removing tin byproducts.[14][15]

-

Mechanism: Transmetalation in the Stille coupling does not typically require an external activator.[14] The reaction often proceeds through a neutral, four-centered transition state. The rate of transfer of the organic group from tin is generally: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl. Additives like Cu(I) salts or fluoride ions can sometimes accelerate the transmetalation step.[15]

The Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallics for transmetalation.[16][17] This high reactivity allows for the coupling of a broader range of substrates, including some sp³-hybridized carbons, often under very mild conditions.[16][17] The main challenge is the sensitivity of organozinc reagents to air and moisture, requiring stringent anhydrous reaction conditions.

-

Mechanism: The high nucleophilicity of the organozinc reagent allows for rapid and efficient transmetalation with the Pd(II) intermediate without the need for an activating agent.[1] The reaction is often very fast, even at room temperature.[17]

| Reaction | Organometallic Reagent (Ar'-M) | Key Features | Advantages | Disadvantages |

| Suzuki-Miyaura | Boronic Acid/Ester (Ar'-B(OR)₂) | Requires a base for activation | Low toxicity, stable reagents, mild conditions | Base-sensitive substrates may be problematic |

| Stille | Organostannane (Ar'-SnR₃) | Neutral transmetalation | High functional group tolerance, stable reagents | High toxicity of tin compounds, difficult purification |

| Negishi | Organozinc (Ar'-ZnX) | Highly reactive nucleophile | High reactivity, mild conditions, broad scope | Air and moisture sensitive reagents |

Table 1: Comparison of Major Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis.

Critical Parameters and Optimization: A Scientist's Guide

Achieving high yield and purity in palladium-catalyzed reactions requires careful control over several parameters.

The Catalyst System: Precatalysts and Ligands

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species, which can be inefficient and lead to the formation of inactive palladium black.[18][19][20]

Modern Approach: Precatalysts To ensure the efficient and reproducible generation of the active catalyst, well-defined palladium(II) precatalysts have been developed.[8][21] These are typically air- and thermally-stable complexes that rapidly and quantitatively generate the active L-Pd(0) species under the reaction conditions.[18][22] The Buchwald and Nolan groups have developed several generations of highly effective precatalysts that offer improved reactivity, lower catalyst loadings, and broader substrate scope.

The Role of the Ligand The ligand is not a mere spectator; it is arguably the most critical component for tuning the catalyst's reactivity and stability.[23][24]

-

Steric Bulk: Bulky ligands, such as tri-tert-butylphosphine (P(tBu)₃) or biarylphosphines (e.g., SPhos, XPhos), promote the formation of monoligated L-Pd(0) species.[2] These are highly reactive and are often the true active catalysts, especially for challenging substrates like aryl chlorides.[2] Bulk also accelerates the final reductive elimination step.

-

Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This enhances the rate of oxidative addition but can slow down reductive elimination.[2] A fine balance is required, which is why a library of ligands with varying electronic and steric properties is essential for reaction optimization.

The Choice of Base and Solvent

In the Suzuki-Miyaura reaction, the base is not just an acid scavenger. Its primary role is to form the reactive boronate species.[12]

-

Base Strength: Strong bases like NaOH or KOBu can promote side reactions, while weaker bases like K₂CO₃ or K₃PO₄ are often sufficient and more tolerant of sensitive functional groups.[11] Fluoride sources like CsF or KF can also be effective, particularly in anhydrous conditions.

The solvent must solubilize all reaction components and is chosen based on the reaction temperature and the specific coupling partners. Common solvents include toluene, dioxane, THF, and DMF.[11] For Suzuki couplings, the addition of a small amount of water is often crucial to help dissolve the inorganic base and facilitate the formation of the boronate.[11]

Experimental Protocol: A Self-Validating Workflow

This protocol for a Suzuki-Miyaura coupling is designed to be self-validating by explaining the rationale behind each critical step.

Synthesis of 4-Methoxybiphenyl

dot digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Fig. 3: Experimental Workflow for Suzuki-Miyaura Synthesis", labelloc=b, labeljust=c, fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124"];

// Nodes Start [label="Start: Assemble Reagents", shape=ellipse, fillcolor="#FBBC05"]; Setup [label="Reaction Setup:\n- Add solids to flask\n- Add catalyst/ligand"]; Inert [label="Inert Atmosphere:\n- Evacuate & backfill with N₂/Ar (3x)"]; Solvents [label="Add Solvents:\n- Toluene & aqueous base"]; Heating [label="Heat & Stir:\n- e.g., 90 °C, 4-6 hours"]; Monitoring [label="Monitor Progress (TLC/GC-MS)"]; Workup [label="Aqueous Workup:\n- Dilute with EtOAc\n- Wash with H₂O & Brine"]; Purify [label="Purification:\n- Dry (Na₂SO₄)\n- Concentrate\n- Column Chromatography"]; End [label="End: Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Inert [label="[Rationale: Prevents oxidation of Pd(0) catalyst and phosphine ligands]"]; Inert -> Solvents [label="[Rationale: Degassed solvents prevent quenching of active catalyst]"]; Solvents -> Heating; Heating -> Monitoring; Monitoring -> Workup [label="[Reaction Complete]"]; Workup -> Purify [label="[Rationale: Removes inorganic salts and water-soluble impurities]"]; Purify -> End [label="[Rationale: Removes unreacted starting materials and byproducts]"]; } endom Caption: A logical workflow ensures reproducibility and safety in cross-coupling reactions.

Materials:

-

4-Bromotoluene (1.0 mmol, 171 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

-

Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)

-

Toluene (10 mL)

-

Deionized Water (2 mL)

Step-by-Step Methodology:

-

Flask Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, and potassium carbonate.

-

Rationale: Using a flame-dried flask removes adsorbed water, which can interfere with some catalysts, although the Suzuki reaction itself is tolerant to water. Adding the solid reagents first is a matter of convenient laboratory practice.

-

-

Catalyst Addition: Add the Pd(OAc)₂ and PPh₃.

-

Rationale: Pd(OAc)₂ is the precatalyst, which will be reduced in situ to Pd(0). PPh₃ serves as the ligand to stabilize the Pd(0) and modulate its reactivity. A 1:2 Pd:Ligand ratio is common for this system.

-

-

Establish Inert Atmosphere: Seal the flask with a rubber septum, then evacuate the flask under vacuum and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

-

Trustworthiness: This is the most critical step for ensuring catalyst longevity. The active Pd(0) species and many phosphine ligands are sensitive to oxidation by atmospheric oxygen. A robust inert atmosphere prevents catalyst deactivation and ensures reproducibility.

-

-

Solvent Addition: Add the toluene and deionized water via syringe.

-

Rationale: Toluene is the primary organic solvent. Water is added to dissolve the K₂CO₃, which is essential for activating the phenylboronic acid for transmetalation.

-

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.

-

Rationale: Heating provides the necessary activation energy for the reaction. Vigorous stirring is crucial to ensure efficient mixing between the organic and aqueous phases, which is where the key activation and catalytic steps occur.

-

-

Monitoring: Monitor the reaction progress by periodically taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting 4-bromotoluene is consumed.[25]

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).[25]

-

Rationale: The aqueous washes remove the inorganic base (K₂CO₃) and boron-containing byproducts. The brine wash helps to break any emulsions and begins the drying process.

-

-

Purification: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (eluting with hexanes) to afford 4-methylbiphenyl as a white solid.[25]

Troubleshooting and Side Reactions

Even robust reactions can fail. Understanding potential side reactions is key to troubleshooting.

-

Homocoupling: Formation of Ar-Ar or Ar'-Ar' products can occur, especially at high temperatures or if the transmetalation is slow.

-

Protodeboronation: In Suzuki couplings, the boronic acid can be cleaved by water or alcohols to produce the corresponding arene (Ar'-H), reducing the yield.[11] This is often accelerated by certain structural motifs in the boronic acid.[11]

-